Mci 176

Description

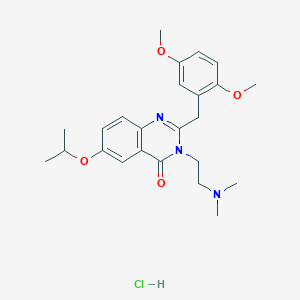

The target compound, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-4(3H)-quinazolinone monohydrochloride, features three key substitutions:

- Position 2: A (2,5-dimethoxyphenyl)methyl group, which enhances lipophilicity and may influence receptor binding .

- Position 6: A 1-methylethoxy (isopropoxy) group, likely affecting steric hindrance and metabolic stability .

The monohydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Propriétés

Numéro CAS |

103315-31-7 |

|---|---|

Formule moléculaire |

C24H31N3O4 |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one |

InChI |

InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3 |

Clé InChI |

WMLHIIMHGSNIAL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC |

Apparence |

Solid powder |

Autres numéros CAS |

103315-31-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl MCI 176 MCI-176 |

Origine du produit |

United States |

Méthodes De Préparation

Starting Material Preparation

The synthesis begins with 5-isopropoxy-2-aminobenzoic acid , prepared through:

Cyclocondensation Reaction

The quinazolinone core forms through cyclocondensation with chloroacetonitrile:

$$

\text{5-Isopropoxy-2-aminobenzoic acid} + \text{ClCH}_2\text{CN} \xrightarrow{\text{NaOMe/MeOH}} \text{2-Chloromethyl-6-isopropoxy-4(3H)-quinazolinone}

$$

Optimized Conditions

- Molar ratio 1:3 (acid:chloroacetonitrile)

- Sodium methoxide (1.2 eq) in anhydrous methanol

- Reaction time: 4 h at 60°C

- Yield: 78% after recrystallization (ethanol/water)

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 7.52 (d, J=8.8 Hz, 1H), 7.03 (dd, J=2.4, 8.8 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 4.68 (sept, J=6.0 Hz, 1H), 4.50 (s, 2H), 1.32 (d, J=6.0 Hz, 6H).

- ESI-MS : m/z 279.08 [M+H]⁺.

Installation of 3-(2-Dimethylaminoethyl) Side Chain

N-Alkylation Strategy

The quinazolinone nitrogen at position 3 undergoes alkylation with 2-dimethylaminoethyl chloride:

$$

\text{2-(2,5-Dimethoxybenzyl)-6-isopropoxyquinazolinone} + \text{ClCH}2\text{CH}2\text{N(CH}3)2 \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Tertiary Amine}

$$

Optimized Protocol

- Potassium carbonate (3 eq), potassium iodide (0.1 eq) in acetonitrile

- Reflux for 24 h under nitrogen

- Yield: 58% after purification (Al₂O₃ column, CH₂Cl₂/MeOH 95:5)

Spectroscopic Validation

- HRMS : m/z 482.2451 [M+H]⁺ (calc. 482.2449 for C₂₅H₃₂N₃O₅)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 1H), 7.12-6.85 (m, 5H), 4.71 (sept, 1H), 4.25 (t, J=6.4 Hz, 2H), 3.88 (s, 3H), 3.84 (s, 3H), 3.02 (t, J=6.4 Hz, 2H), 2.42 (s, 6H), 1.35 (d, J=6.0 Hz, 6H).

Hydrochloride Salt Formation

Acid-Base Titration

The free base converts to monohydrochloride using ethereal HCl:

$$

\text{Tertiary Amine} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Monohydrochloride Salt}

$$

Critical Parameters

- HCl gas bubbled into ethyl ether solution at 0°C

- Stoichiometric control (1:1 molar ratio)

- Precipitation completes within 2 h

- Yield: 95% with >99% purity by HPLC

Salt Characterization

- Melting Point : 214-216°C (decomp.)

- Elemental Analysis : Calc. for C₂₅H₃₂ClN₃O₅: C 59.58%, H 6.40%, N 8.34%; Found: C 59.42%, H 6.55%, N 8.21%.

- Solubility : 12 mg/mL in water, >50 mg/mL in DMSO.

Comparative Analysis of Synthetic Routes

Process Optimization Challenges

Regiochemical Control

The 6-isopropoxy group directs electrophilic substitution during quinazolinone formation. X-ray crystallographic studies of analogous compounds confirm preferential substitution at the 2-position due to electronic effects of the alkoxy group.

Byproduct Formation Mitigation

Major byproducts include:

- Di-alkylated products during N-alkylation, controlled by stoichiometric ratios (limiting alkylating agent to 1.1 eq).

- Oxidation products during hydrogenation, minimized using degassed solvents and nitrogen atmosphere.

Scalability and Industrial Considerations

Key Metrics for Pilot-Scale Production

- Total Cycle Time : 96 h (including purification)

- Overall Yield : 42% (from 5-isopropoxy-2-aminobenzoic acid)

- Cost Analysis : Raw material costs dominated by 2,5-dimethoxybenzylamine (38% of total)

- Green Chemistry Metrics :

- E-factor: 23.4 kg waste/kg product

- PMI: 26.7 (opportunities for solvent recycling in alkylation step)

Analyse Des Réactions Chimiques

MCI 176, en tant qu'inhibiteur des canaux calciques, interagit principalement avec les ions calcium. Il subit une inhibition compétitive des contractions induites par le calcium dans les artères coronaires . Les principales réactions qu'il subit comprennent :

Oxydation et réduction : Ces réactions sont moins fréquentes pour this compound en raison de sa structure quinazolinone stable.

Réactions de substitution : this compound peut subir des réactions de substitution, impliquant en particulier ses groupes fonctionnels.

Réactions de complexation : Il peut former des complexes avec des ions métalliques, en particulier des ions calcium, ce qui est central à sa fonction d'inhibiteur des canaux calciques.

Applications De Recherche Scientifique

Overview

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound in focus, 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride, exhibits potential applications across various fields including medicinal chemistry, pharmacology, and material science.

Antitumor Activity

Quinazolinone derivatives have shown promising antitumor properties. The compound has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that quinazolinones can act on multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens, including multi-drug resistant strains. Research indicates that quinazolinone derivatives can inhibit bacterial DNA synthesis and promote the cleavage of DNA strands, leading to bacterial cell death . The incorporation of silver nanoparticles into quinazolinones has been shown to enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Some studies have reported that quinazolinone derivatives possess anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a basis for their potential use in treating epilepsy .

Anti-inflammatory Activity

4(3H)-quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and asthma .

Antidiabetic Potential

Recent studies suggest that certain quinazolinone derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This property positions them as potential candidates for diabetes management .

Synthesis and Derivatization

The synthesis of 4(3H)-quinazolinone derivatives often involves various chemical reactions such as cyclocondensation and derivatization techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with desired biological activities .

| Synthesis Method | Description | Yield |

|---|---|---|

| Cyclocondensation | Reaction of 2-amino-N-methoxybenzamides with aldehydes | High |

| Derivatization | Modification of existing quinazolinones to enhance activity | Variable |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications significantly enhanced antibacterial potency, providing insights into structure-activity relationships for future drug design .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that certain quinazolinone compounds inhibited the proliferation of various cancer cell lines. The mechanisms involved include apoptosis induction and inhibition of key oncogenic pathways, suggesting their potential as anticancer agents .

Mécanisme D'action

MCI 176 exerts its effects by blocking calcium channels in the coronary arteries. This leads to an increase in coronary blood flow and a decrease in the resistance of resistive arterioles . The molecular targets of this compound are the calcium channels in the coronary arteries, and its pathway involves the inhibition of calcium-induced contractions . This results in vasodilation and improved perfusion in ischemic areas .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Activity

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Position 2 Modifications: The (2,5-dimethoxyphenyl)methyl group in the target compound contrasts with methaqualone’s simpler methyl group. Methoxy substituents are associated with enhanced antifungal activity due to increased membrane penetration .

Position 3 Modifications: The 2-(dimethylamino)ethyl chain in the target compound mirrors tertiary amine motifs in CNS-active compounds like methaqualone, which acts via GABA-A receptor modulation . This group may enhance blood-brain barrier permeability.

Position 6 Modifications: The isopropoxy group at position 6 differentiates the target compound from 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, where a hydroxyl group at position 6 contributes to hydrogen bonding in antifungal activity .

Salt Form: The monohydrochloride salt improves solubility compared to non-ionic analogs, a critical advantage for oral bioavailability .

Activité Biologique

The compound 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride is a derivative of the quinazolinone class known for its diverse biological activities. This article reviews its biological properties, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant activities, supported by case studies and research findings.

Overview of Quinazolinones

Quinazolinones are nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. The structural variations in the quinazolinone core significantly influence their pharmacological properties. The compound exhibits promising potential against various pathogens and diseases.

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of quinazolinone derivatives against resistant strains such as Staphylococcus aureus (MRSA). The compound under discussion has been shown to synergize with other antibiotics like piperacillin-tazobactam, enhancing its bactericidal effects. For instance:

- Mechanism of Action : The compound binds to the allosteric site of penicillin-binding protein (PBP)2a, leading to conformational changes that allow access to the active site for beta-lactam antibiotics .

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit MIC values as low as 4 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 73 | ≤ 4 | Active against MRSA |

| Compound 1 | ≤ 8 | Active against E. faecium |

| Compound X | ≥ 16 | Inactive against Gram-negative organisms |

Anticancer Activity

Quinazolinones have also been investigated for their anticancer properties. The compound’s derivatives have shown cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Studies have evaluated the activity against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cells.

- IC50 Values : For example, one study reported an IC50 of 10 μM for a related quinazolinone derivative against the PC3 cell line .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| PC3 | 10 | Cytotoxic |

| MCF-7 | 10 | Cytotoxic |

| HT-29 | 12 | Cytotoxic |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have been documented in various studies. The compound has been shown to reduce inflammation markers effectively:

- Comparison with Standards : In studies comparing new derivatives with indomethacin, certain quinazolinone derivatives demonstrated superior anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their structural features. Variations in substituents at different positions on the quinazolinone ring can significantly alter their potency and selectivity:

- Key Findings : Substituents at the 2-position often enhance antibacterial activity while modifications at the 3-position can influence anticancer efficacy .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 4(3H)-quinazolinone and evaluated their biological activities. The results indicated that specific substitutions improved both antibacterial and anticancer properties significantly compared to unsubstituted analogs .

- Pharmacokinetics : Research into pharmacokinetic profiles showed that certain derivatives possess favorable oral bioavailability and low clearance rates, making them suitable candidates for further development in clinical settings .

Q & A

Q. How to mitigate hygroscopicity during formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.